![molecular formula C18H31N2O2P B14131828 Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate CAS No. 89095-29-4](/img/structure/B14131828.png)
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is a chemical compound with the molecular formula C18H31N2O2P It is a complex organic molecule that features a piperidine ring, a pyridine ring, and a phosphinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate typically involves the reaction of heptyl phosphinate with a piperidine derivative that contains a pyridine ring. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphinate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound may serve as a probe for studying biological processes involving phosphinate groups.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biological pathways. The piperidine and pyridine rings can enhance binding affinity and selectivity for the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Heptyl methyl[2-(pyridin-2-yl)piperidin-1-yl]phosphinate
- Heptyl methyl[2-(pyridin-4-yl)piperidin-1-yl]phosphinate
- Heptyl ethyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
Uniqueness
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. The heptyl and methyl groups also contribute to its distinct properties compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
89095-29-4 |
|---|---|
Formule moléculaire |
C18H31N2O2P |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-[1-[heptoxy(methyl)phosphoryl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H31N2O2P/c1-3-4-5-6-9-15-22-23(2,21)20-14-8-7-12-18(20)17-11-10-13-19-16-17/h10-11,13,16,18H,3-9,12,14-15H2,1-2H3 |
Clé InChI |
UPHQADRLTXTBND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOP(=O)(C)N1CCCCC1C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
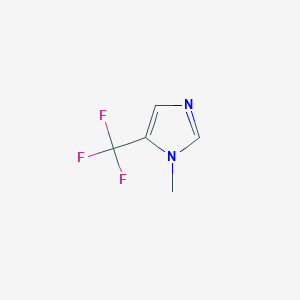

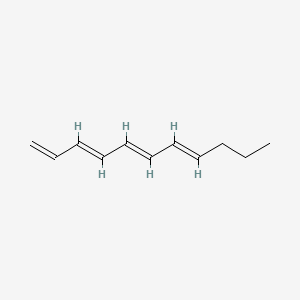
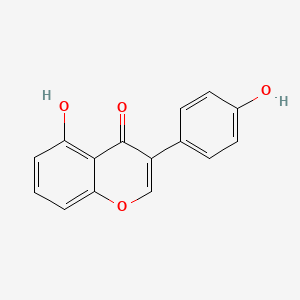
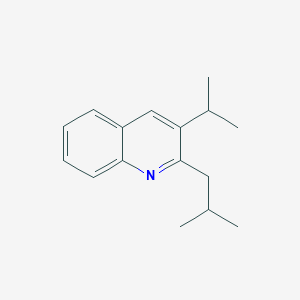
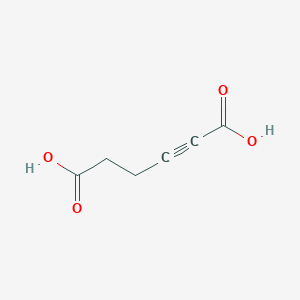
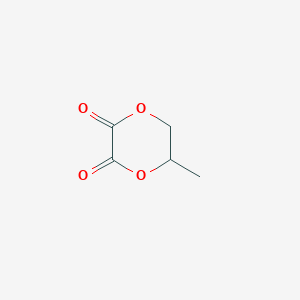
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
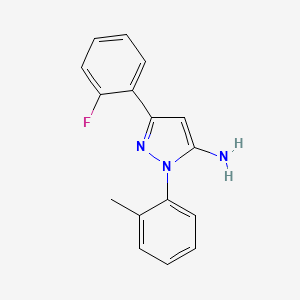
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
